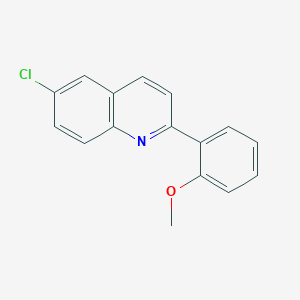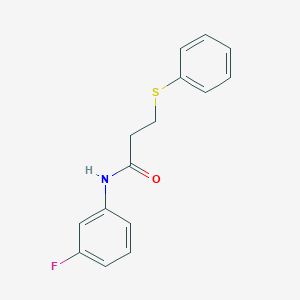![molecular formula C20H19N3O3 B4024010 (5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B4024010.png)
(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
描述
(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a benzylidene group, and an imidazolidine-2,4-dione core, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: A well-known stimulant with a purine structure.
Dichloroaniline: An aniline derivative with various industrial applications.
Uniqueness
(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione is unique due to its combination of a morpholine ring, benzylidene group, and imidazolidine-2,4-dione core. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above, making it a valuable molecule for targeted research and applications.
属性
IUPAC Name |
(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-18(21-20(25)23(19)17-4-2-1-3-5-17)14-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,14H,10-13H2,(H,21,25)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPGPHGEYQDRED-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane](/img/structure/B4023929.png)
![3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4023948.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023953.png)
![4-[5-(1-Azepanyl)-4-fluoro-2-nitrophenyl]morpholine](/img/structure/B4023957.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4023983.png)
![6-acetyl-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023984.png)
![Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride](/img/structure/B4023992.png)
![2-(1,3-benzodioxol-5-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024009.png)
![METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B4024011.png)

